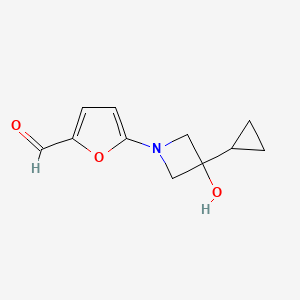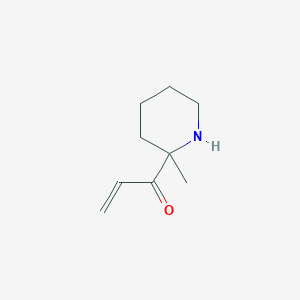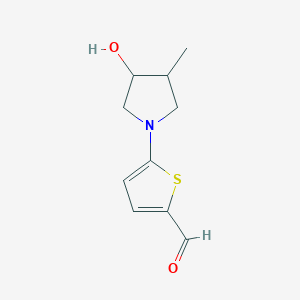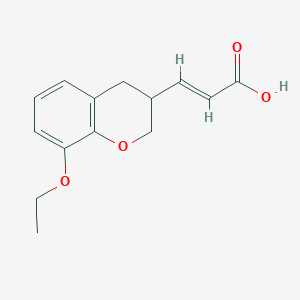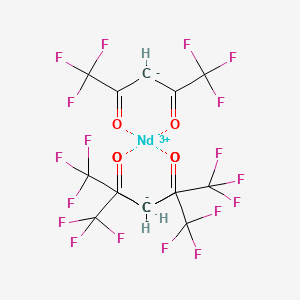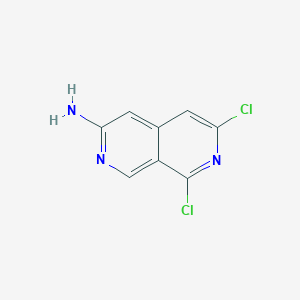
(3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyl group, and an isoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, aluminum chloride, amines, thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Benzyl-substituted derivatives.
Applications De Recherche Scientifique
(3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isoindole core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(3aS,5S,7aR)-5-hydroxy-3,3,5-trimethyl-7a-(3-{[2-(4-morpholinyl)ethyl]amino}-3-oxopropyl)octahydro-1H-inden-1-yl]nicotinamide .
- **(3aS,5S,7aR)-5-{[tert-butyl(diphenyl)silyl]oxy}-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione .
- **Methyl (3aS,5S,7aR)-3a-(1,3-benzodioxol-5-yl)-5-(2,2,2-trifluoroacetoxy)octahydro-1H-indole-1-carboxylate .
Uniqueness
(3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(3aS,5S,7aR)-2-benzyl-5-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c17-11-6-7-12-13(8-11)15(19)16(14(12)18)9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2/t11-,12+,13-/m0/s1 |
Clé InChI |
UPGLLRCHIDSWQL-XQQFMLRXSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](C[C@H]1O)C(=O)N(C2=O)CC3=CC=CC=C3 |
SMILES canonique |
C1CC2C(CC1O)C(=O)N(C2=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




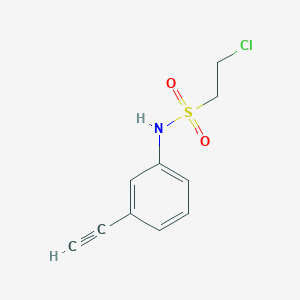
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13151492.png)
![2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13151502.png)
